

In-Depth Technical Guide: Chemical Structure and Properties of Salbutamol-d9

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Compound of Interest		
Compound Name:	Salbutamol-d9	
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Abstract

Salbutamol-d9 is the deuterated analog of Salbutamol, a widely used short-acting β 2-adrenergic receptor agonist for the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Salbutamol-d9. Its primary utility lies in its role as a stable isotope-labeled internal standard for the highly accurate quantification of Salbutamol in biological matrices and pharmaceutical formulations using mass spectrometry-based methods. This document details its physicochemical properties, provides insights into its synthesis, and outlines its application in analytical methodologies. Furthermore, it describes the mechanism of action of Salbutamol through the β 2-adrenergic signaling pathway.

Chemical Structure and Properties

Salbutamol-d9 is structurally identical to Salbutamol, with the exception of nine hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic labeling is strategically placed on the tert-butyl group, a region of the molecule less susceptible to metabolic alteration, thus ensuring its stability and co-elution with the unlabeled analyte during chromatographic separation.

Chemical Structure:



- IUPAC Name: 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-(hydroxymethyl)phenol[1]
- Synonyms: (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9

The molecular structure of **Salbutamol-d9** is as follows:

Physicochemical Properties:

A summary of the key physicochemical properties of **Salbutamol-d9** is presented in the table below. Data for unlabeled Salbutamol is included for comparison.

Property	Salbutamol-d9	Salbutamol
Chemical Formula	C13H12D9NO3	C13H21NO3
Molecular Weight	248.37 g/mol [2]	239.31 g/mol
Appearance	White to off-white solid[3]	White crystalline powder
Melting Point	Not explicitly reported, expected to be similar to Salbutamol	157-160 °C
Boiling Point	Not available	Not available
рКа	Not explicitly reported, expected to be similar to Salbutamol	9.07, 10.37
Solubility	Slightly soluble in methanol and water[2]	Sparingly soluble in water, soluble in ethanol
Storage Conditions	-20°C[3]	Room temperature

Spectroscopic Data

The isotopic labeling of **Salbutamol-d9** results in distinct spectroscopic signatures compared to its non-deuterated counterpart.



Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed high-resolution spectrum for **Salbutamol-d9** is not readily available in the public domain, the Certificate of Analysis from suppliers confirms that the NMR spectrum conforms to the expected structure[2]. The absence of proton signals from the tert-butyl group in the ¹H NMR spectrum and the characteristic changes in the ¹³C NMR spectrum are key identifiers. For reference, the reported ¹H NMR chemical shifts for unlabeled Salbutamol in water are provided below.

¹H NMR Chemical Shifts of Salbutamol (in D₂O):

Chemical Shift (ppm)	Multiplicity	Assignment
7.35	d	Aromatic CH
6.95	d	Aromatic CH
6.85	dd	Aromatic CH
4.85	t	СН-ОН
4.65	S	CH ₂ -OH
3.15	m	CH ₂ -N
1.35	S	С(СН3)3

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for the application of **Salbutamol-d9**. The nine deuterium atoms result in a mass shift of +9 Da compared to unlabeled Salbutamol.

Mass Spectrometry Data:

Parameter	Salbutamol-d9	Salbutamol
[M+H]+	m/z 249.2	m/z 240.2
Isotopic Purity	>99% (d ₉)[2]	N/A



The fragmentation pattern of **Salbutamol-d9** in tandem mass spectrometry (MS/MS) is crucial for its use as an internal standard. The deuterated tert-butyl group influences the fragmentation, leading to characteristic product ions that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative analyses.

Synthesis

While a detailed, step-by-step protocol for the synthesis of **Salbutamol-d9** is not publicly available, the general synthetic routes for Salbutamol can be adapted to introduce the deuterium labels. A common industrial synthesis of Salbutamol starts from 4-hydroxyacetophenone[4]. The introduction of the deuterated tert-butyl group can be achieved by using deuterated tert-butylamine in the amination step. The synthesis of deuterated tert-butylamine can be accomplished through various methods, including the reaction of deuterated isobutylene with ammonia or the reduction of deuterated pivalonitrile.

A generalized synthetic workflow is depicted below:



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Caption: A simplified workflow for the synthesis of **Salbutamol-d9**.

Pharmacological Action: β2-Adrenergic Receptor Signaling Pathway

Salbutamol, and by extension **Salbutamol-d9**, exerts its therapeutic effect as a selective agonist of the β 2-adrenergic receptor, which is predominantly found on the smooth muscle cells of the airways. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to bronchodilation.

Upon binding of Salbutamol to the β2-adrenergic receptor, the associated Gs protein is activated. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP activate Protein Kinase A



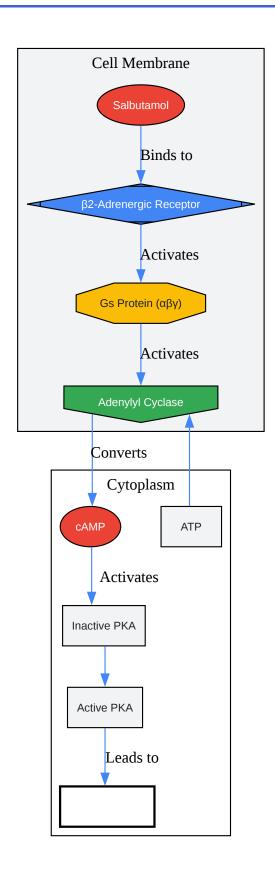




(PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

The signaling pathway is illustrated in the following diagram:





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Caption: The β2-adrenergic receptor signaling pathway activated by Salbutamol.



Experimental Protocols: Quantification of Salbutamol using Salbutamol-d9 as an Internal Standard

Salbutamol-d9 is primarily used as an internal standard in quantitative analysis of Salbutamol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.

Sample Preparation (Human Plasma)

- Spiking: To 100 μL of human plasma, add 10 μL of Salbutamol-d9 internal standard solution (concentration will depend on the specific assay requirements).
- Protein Precipitation: Add 300 μL of acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase.

LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water). The gradient or isocratic elution will depend on the specific method.



- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
 - Salbutamol: Precursor ion (m/z 240.2) → Product ion (e.g., m/z 148.1)
 - Salbutamol-d9: Precursor ion (m/z 249.2) → Product ion (e.g., m/z 157.1)

The workflow for a typical quantitative analysis is as follows:



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Caption: A general workflow for the quantification of Salbutamol using **Salbutamol-d9**.

Conclusion

Salbutamol-d9 is an indispensable tool for researchers, scientists, and drug development professionals involved in the quantitative analysis of Salbutamol. Its stable isotopic labeling ensures its suitability as an internal standard, enabling robust and accurate bioanalytical method development and validation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and analytical applications, serving as a valuable resource for its effective utilization in a laboratory setting. The detailed understanding of its properties and the signaling pathway of its parent compound facilitates its application in pharmacokinetic, toxicokinetic, and clinical studies.

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